molecular formula C12H19N3O2 B1447577 tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate CAS No. 1461708-61-1

tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate

Cat. No. B1447577
M. Wt: 237.3 g/mol
InChI Key: UNPDFDSZXIRIEB-UHFFFAOYSA-N
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Description

Tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate, also known as TBTC, is a carbamate derivative of the indazole group of compounds. It is a synthetic compound that has been used in research laboratories for various purposes, including as a reagent for organic synthesis and as an inhibitor of enzymes. TBTC has been extensively studied in the past few decades, and its various properties and applications have been well documented.

Scientific Research Applications

1. Thermo-sensitive Terpolymer Hydrogels for Drug Delivery Applications

  • Summary of Application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) are used for drug delivery applications . These hydrogels are flexible and resemble biological tissues, allowing selective diffusion of solutes through the hydrogel matrix, which is desired for controlled release drug delivery systems .
  • Methods of Application : The hydrogels were photopolymerised and characterised using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . They were also characterised using modulated differential scanning calorimetry (MDSC) for their glass transition and phase transition temperatures .
  • Results or Outcomes : The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

2. Synthesis of N-heterocycles via Sulfinimines

  • Summary of Application : Chiral sulfinamides, such as tert-butanesulfinamide, are used in the stereoselective synthesis of amines and their derivatives . They are particularly useful in the synthesis of N-heterocycles via sulfinimines .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the synthesis of N-heterocycles via sulfinimines involves the reaction of sulfinimines with suitable reagents under controlled conditions .
  • Results or Outcomes : The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades for the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

3. Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing

  • Summary of Application : Tert-butylacetic acid based amides are used for the gelation of fuel oils and organic solvents . They display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form . Hence, they make excellent candidates for containing oil spills in water bodies .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the gelation of fuel oils and organic solvents involves the addition of the tert-butylacetic acid based amides in powder form or in solution form .
  • Results or Outcomes : The compounds were also utilized for sensing heavy metal ions and transition metal ions present in aqueous medium .

4. Fabrication of Bionic Superhydrophobic Surfaces

  • Summary of Application : Organic adsorbates on hierarchically structured surfaces are used for fabricating bionic superhydrophobic surfaces . These surfaces are very promising and interesting in the wetting field .
  • Methods of Application : The fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .
  • Results or Outcomes : The use of organic adsorbates on hierarchically structured surfaces has led to recent breakthroughs in achieving superhydrophobicity .

5. Biosynthetic and Biodegradation Pathways

  • Summary of Application : The tert-butyl group is relevant in nature and its implication in biosynthetic and biodegradation pathways . This simple hydrocarbon moiety is used in chemical transformations .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the use of the tert-butyl group in biosynthetic and biodegradation pathways involves its incorporation into biological molecules and its subsequent transformation or degradation .
  • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-6-4-5-8-7-13-15-10(8)9/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPDFDSZXIRIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136060
Record name Carbamic acid, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate

CAS RN

1461708-61-1
Record name Carbamic acid, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461708-61-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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